molecular formula C15H17N3O5S B2488909 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate CAS No. 877642-70-1

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate

Cat. No. B2488909
CAS RN: 877642-70-1
M. Wt: 351.38
InChI Key: GRSJPJIJSVPUCA-UHFFFAOYSA-N
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Description

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate is a chemical compound that has gained significant attention for its potential use in scientific research. It is a derivative of 1,2,4-triazine, a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate is not fully understood. It has been proposed that it inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of target proteins, which may contribute to its anti-cancer and anti-inflammatory activities.
Biochemical and physiological effects:
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, it has been reported to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate is that it has been shown to have potent inhibitory activity against CK2, which makes it a promising candidate for the development of anticancer and anti-inflammatory drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development. In addition, more studies are needed to investigate its safety and toxicity profiles.

Future Directions

There are several future directions for the research on (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in scientific research and drug development. Another direction is to investigate its safety and toxicity profiles, which are important factors to consider for its further development as a drug candidate. Additionally, more studies are needed to investigate its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders.

Synthesis Methods

The synthesis of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate has been reported in a few studies. One of the methods involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-methyl-3-methylsulfanyl-1,2,4-triazin-5-one in the presence of a base to yield the desired product. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with 6-methyl-3-methylsulfanyl-1,2,4-triazin-5-one in the presence of a base and a phase transfer catalyst.

Scientific Research Applications

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate has been reported to have potential applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, an enzyme that plays a role in cell proliferation, differentiation, and apoptosis. CK2 has been implicated in the development of cancer, and inhibitors of this enzyme have been investigated as potential anticancer agents. (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate has also been reported to have anti-inflammatory activity, and it has been investigated as a potential treatment for inflammatory diseases.

properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-9-13(19)18(15(24-4)17-16-9)8-23-14(20)10-5-11(21-2)7-12(6-10)22-3/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSJPJIJSVPUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC(=C2)OC)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate

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